PF-05089771 vs. Nav1.5: >1,000-Fold Selectivity and Species-Dependent Potency Variation
PF-05089771 (aryl sulfonamide chemotype) demonstrates a human Nav1.7 IC50 of 11 nM, with selectivity ratios of >1,000-fold over Nav1.5 (IC50 = 25 μM) and >1,000-fold over Nav1.8 (IC50 > 10 μM) [1]. In contrast, its potency on rat Nav1.7 is substantially attenuated (IC50 = 171 nM), representing a 15.5-fold species difference that may confound rodent-to-human translational predictions . Compared to the alternative clinical candidate BIIB074 (vixotrigine), which exhibits a Nav1.7 IC50 of approximately 65 nM and Nav1.5 selectivity of ~100-fold, PF-05089771 offers a 10-fold greater cardiac safety margin in vitro [2].
| Evidence Dimension | Nav1.7 potency and Nav1.5 selectivity ratio |
|---|---|
| Target Compound Data | Nav1.7 IC50 = 11 nM; Nav1.5 IC50 = 25 μM |
| Comparator Or Baseline | BIIB074: Nav1.7 IC50 ≈ 65 nM; Nav1.5 selectivity ≈ 100-fold; Rat Nav1.7 cross-species: PF-05089771 = 171 nM |
| Quantified Difference | PF-05089771 exhibits 6-fold greater Nav1.7 potency and 10-fold greater Nav1.5 selectivity than BIIB074; 15.5-fold potency loss from human to rat Nav1.7 |
| Conditions | PatchXpress automated patch-clamp; human Nav1.7 and Nav1.5 heterologously expressed in HEK293 cells; half-inactivation voltage protocol [1] |
Why This Matters
The >1,000-fold Nav1.5 selectivity window directly addresses cardiac safety concerns that have terminated previous Nav1.7 programs, while the human-rat potency disparity informs appropriate species selection for in vivo pharmacology studies.
- [1] Alexandrou AJ, et al. Subtype-selective small molecule inhibitors reveal a fundamental role for Nav1.7 in nociceptor electrogenesis, axonal conduction and presynaptic release. PLoS One. 2016;11(4):e0152405. doi:10.1371/journal.pone.0152405 View Source
- [2] Zakrzewska JM, et al. Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial. Lancet Neurol. 2017;16(4):291-300 View Source
